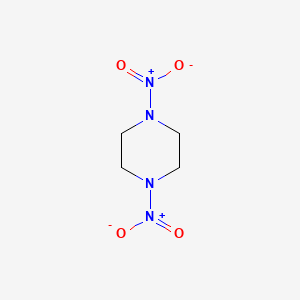
1,4-Dinitropiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dinitropiperazine is an organic compound with the molecular formula C₄H₈N₄O₄. It is a derivative of piperazine, where two nitro groups are attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dinitropiperazine can be synthesized through the nitration of piperazine. The process involves the reaction of piperazine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions typically include controlled temperature and pH to ensure the selective nitration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and catalysts, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dinitropiperazine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form higher oxidation state products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,4-Diaminopiperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of piperazine.
Aplicaciones Científicas De Investigación
1,4-Dinitropiperazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dinitropiperazine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and inhibition of specific enzymes or pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminopiperazine: A reduction product of 1,4-Dinitropiperazine with amino groups instead of nitro groups.
1,4-Dinitrosopiperazine: A related compound with nitroso groups instead of nitro groups.
1,4-Diazacyclohexane: The parent compound without any nitro groups.
Uniqueness
This compound is unique due to the presence of two nitro groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
4164-37-8 |
|---|---|
Fórmula molecular |
C4H8N4O4 |
Peso molecular |
176.13 g/mol |
Nombre IUPAC |
1,4-dinitropiperazine |
InChI |
InChI=1S/C4H8N4O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H2 |
Clave InChI |
GSUMZAMXDRIYCL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13729172.png)
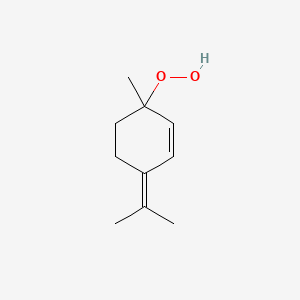
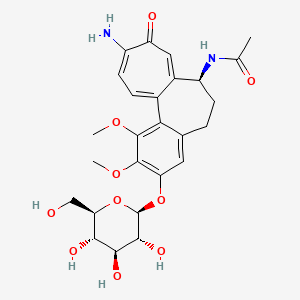
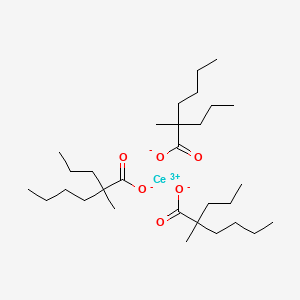
![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B13729190.png)
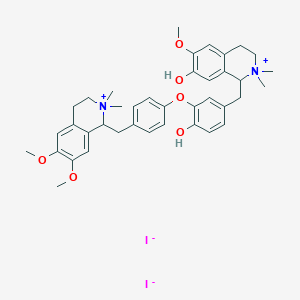
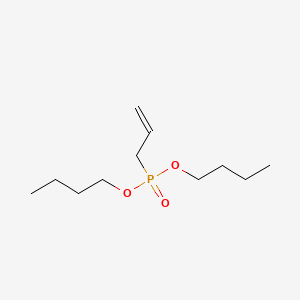
![N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B13729198.png)
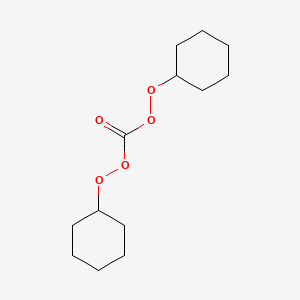
![7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729215.png)
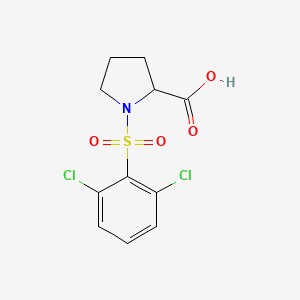

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)
